molecular formula C8H14BrNO2 B3075795 4-(2-Bromobutanoyl)morpholine CAS No. 103608-46-4

4-(2-Bromobutanoyl)morpholine

Cat. No. B3075795
Key on ui cas rn: 103608-46-4
M. Wt: 236.11 g/mol
InChI Key: LPZWHLONFDUNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217724B2

Procedure details

To a solution of 2-bromobutanoic acid (0.3 mL, 2.81 mmol) in N,N-dimethylformamide (14 mL) are added morpholine (0.3 mL, 3.44 mmol), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (650 mg, 3.39 mmol) and 7-hydroxybenzotriazole (456 mg, 3.38 mmol), and the mixture is stirred at room temperature for 4.5 hours. After the reaction is completed, water is added to the mixture, and the mixture is extracted with ethyl acetate. The organic layer is washed with 1N-hydrochloric acid, a saturated aqueous sodium hydrogen carbonate solution, and a saturated brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the obtained residue is purified by silica gel column chromatography (n-hexane/ethyl acetate=3/1) to give the title compound (323 mg, yield: 49%).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH3:7])[C:3](O)=[O:4].[NH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1.Cl.C(N=C=NCCCN(C)C)C.OC1C2NN=NC=2C=CC=1>CN(C)C=O.O>[Br:1][CH:2]([CH2:6][CH3:7])[C:3]([N:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
BrC(C(=O)O)CC
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
650 mg
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
456 mg
Type
reactant
Smiles
OC1=CC=CC2=C1NN=N2
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with 1N-hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogen carbonate solution, and a saturated brine, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue is purified by silica gel column chromatography (n-hexane/ethyl acetate=3/1)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
BrC(C(=O)N1CCOCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 323 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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